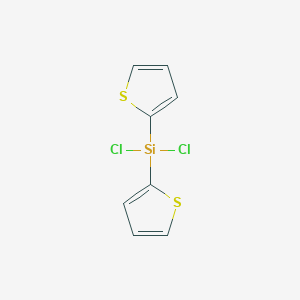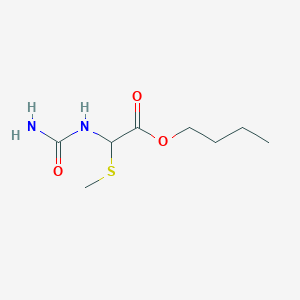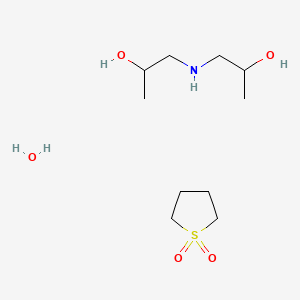
Sulfinol D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfinol D is a hybrid solvent used primarily in the gas processing industry for the removal of acid gases such as hydrogen sulfide and carbon dioxide. It is a mixture of a physical solvent, sulfolane, and a chemical solvent, diisopropanolamine, with water as the base. This combination allows this compound to effectively remove both acidic and organic sulfur compounds from natural gas streams .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfinol D is prepared by blending sulfolane, diisopropanolamine, and water. The preparation involves mixing these components in specific ratios to achieve the desired solvent properties. The typical composition is approximately 35-45% sulfolane, 35-45% diisopropanolamine, and the balance being water .
Industrial Production Methods
The industrial production of this compound involves large-scale blending of the components under controlled conditions to ensure consistency and quality. The process is designed to minimize impurities and ensure the solvent’s effectiveness in gas sweetening applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfinol D undergoes several types of chemical reactions, primarily involving the absorption of acid gases. The key reactions include:
Absorption of Hydrogen Sulfide (H₂S): this compound reacts with hydrogen sulfide to form diisopropanolamine sulfide.
Absorption of Carbon Dioxide (CO₂): The solvent also reacts with carbon dioxide to form diisopropanolamine carbonate.
Common Reagents and Conditions
The reactions typically occur under conditions of high pressure and moderate temperature, which are common in gas processing plants. The presence of water in the solvent mixture aids in the absorption process by providing a medium for the reactions to occur .
Major Products Formed
The major products formed from these reactions are diisopropanolamine sulfide and diisopropanolamine carbonate. These compounds are then removed from the solvent during the regeneration process, allowing the solvent to be reused .
Wissenschaftliche Forschungsanwendungen
Sulfinol D has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of Sulfinol D involves the physical and chemical absorption of acid gases. The sulfolane component acts as a physical solvent, dissolving the gases, while the diisopropanolamine component chemically reacts with the gases to form stable compounds. This dual action allows for efficient removal of both hydrogen sulfide and carbon dioxide from natural gas streams .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfinol M: A similar solvent that uses methyl diethanolamine instead of diisopropanolamine.
Sulfinol X: Another variation that includes piperazine as an accelerator, enhancing the absorption of carbon dioxide.
Uniqueness of Sulfinol D
This compound is unique due to its specific blend of sulfolane and diisopropanolamine, which provides a balanced approach to gas sweetening. It offers higher loading capacity and faster reaction kinetics compared to other solvents, making it particularly effective in treating sour gas with high levels of hydrogen sulfide and carbon dioxide .
Eigenschaften
CAS-Nummer |
63665-16-7 |
|---|---|
Molekularformel |
C10H25NO5S |
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
1-(2-hydroxypropylamino)propan-2-ol;thiolane 1,1-dioxide;hydrate |
InChI |
InChI=1S/C6H15NO2.C4H8O2S.H2O/c1-5(8)3-7-4-6(2)9;5-7(6)3-1-2-4-7;/h5-9H,3-4H2,1-2H3;1-4H2;1H2 |
InChI-Schlüssel |
JCVAWLVWQDNEGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC(C)O)O.C1CCS(=O)(=O)C1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)
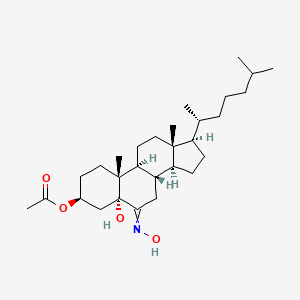
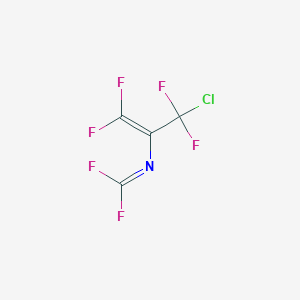
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
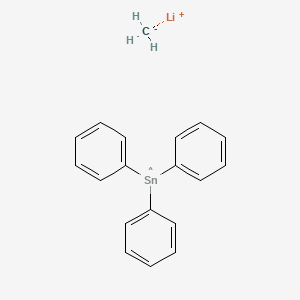
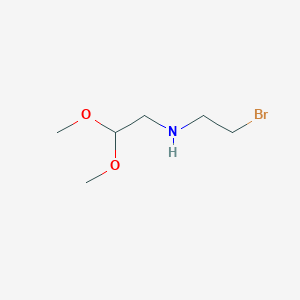
![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
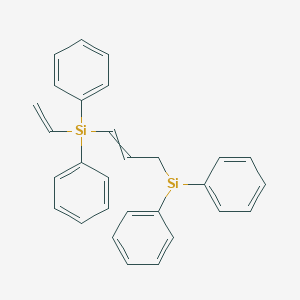
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
